molecular formula C4H4FN3 B6210261 5-fluoropyrazin-2-amine CAS No. 2091023-72-0

5-fluoropyrazin-2-amine

Cat. No. B6210261
CAS RN: 2091023-72-0
M. Wt: 113.1
InChI Key:
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Description

5-Fluoropyrazin-2-amine, also known as 2-Amino-5-fluoropyridine, is an important organic intermediate. It is primarily used in the synthesis of various enzyme inhibitors, antagonists, and other pharmaceutical intermediates. It is also a key raw material for new fluoroquinolone antibiotics .


Synthesis Analysis

The synthesis of fluorinated pyrimidines, such as 5-fluoropyrazin-2-amine, has been a topic of interest in recent years. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . A specific method involves the selective fluorination of 4-substituted 2-aminopyrimidine derivatives with Selectfluor in the presence of Ag2CO3 .


Molecular Structure Analysis

The molecular formula of 5-fluoropyrazin-2-amine is C5H5FN2, and its molecular weight is 112.11 . The SMILES string representation is Nc1ccc(F)nc1 .


Chemical Reactions Analysis

The chemical reactions involving amines, such as 5-fluoropyrazin-2-amine, can be complex, leading to a mixture of products. The products of these reactions include secondary and tertiary amines and their salts, and quaternary ammonium salts .


Physical And Chemical Properties Analysis

5-Fluoropyrazin-2-amine is a solid substance with a melting point of 87-91 °C . It is soluble in methanol .

Mechanism of Action

While the specific mechanism of action for 5-fluoropyrazin-2-amine is not mentioned in the search results, fluorinated pyrimidines like 5-fluorouracil (5-FU) are known to inhibit certain RNA- and DNA-modifying enzymes .

Future Directions

Fluorinated pyrimidines, such as 5-fluoropyrazin-2-amine, continue to be of interest in the field of medicinal chemistry. They are used to treat more than 2 million cancer patients each year . Future research may focus on the development of novel fluorinated pyrimidines with enhanced anti-inflammatory activities and minimal toxicity .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-fluoropyrazin-2-amine can be achieved through a two-step process involving the synthesis of 5-fluoropyrazine followed by the introduction of an amino group.", "Starting Materials": [ "2-chloro-5-fluoropyrazine", "ammonia" ], "Reaction": [ "Step 1: 2-chloro-5-fluoropyrazine is reacted with ammonia in a solvent such as ethanol or methanol to form 5-fluoropyrazine.", "Step 2: The resulting 5-fluoropyrazine is then reacted with an amine source such as ammonia or an amine derivative in the presence of a suitable catalyst such as palladium on carbon to introduce the amino group at the 2-position of the pyrazine ring, yielding 5-fluoropyrazin-2-amine." ] }

CAS RN

2091023-72-0

Product Name

5-fluoropyrazin-2-amine

Molecular Formula

C4H4FN3

Molecular Weight

113.1

Purity

95

Origin of Product

United States

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